(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring substituted at the 4-position with an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Substitution Reactions:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines.
Scientific Research Applications
(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has similar structural features but differs in its substitution pattern.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methyl-substituted derivative with distinct chemical properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with unique reactivity.
Uniqueness
(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
40154-80-1 |
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Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
(1S)-1-pyridin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
FVICGVIPRKWZLA-RGMNGODLSA-N |
SMILES |
CC(C1=CC=NC=C1)N.Cl.Cl |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)N.Cl |
Canonical SMILES |
CC(C1=CC=NC=C1)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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